molecular formula C24H17N3O4S B3644855 2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid

2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid

Cat. No.: B3644855
M. Wt: 443.5 g/mol
InChI Key: MXFUBFPJYRWNFN-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a thiazole ring. Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

Thiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

As per the information available for 2-Aminothiazole, it has a GHS labelling with a signal word “Warning”. The hazard statements include H302, H319 .

Future Directions

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .

Properties

IUPAC Name

2-[2-[[3-(1,3-thiazole-2-carbonylamino)phenyl]carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4S/c28-21(19-10-3-1-8-17(19)18-9-2-4-11-20(18)24(30)31)26-15-6-5-7-16(14-15)27-22(29)23-25-12-13-32-23/h1-14H,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFUBFPJYRWNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC(=CC=C3)NC(=O)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 2
2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 3
2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 4
2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-[({3-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid

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